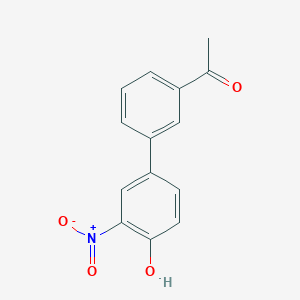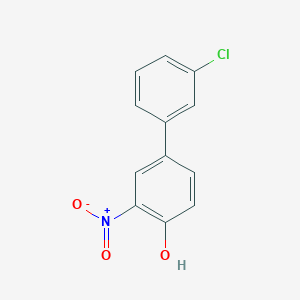
4-(3-Acetylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetylphenyl)-2-nitrophenol, 95% (4-APN) is an organic compound that is used in various scientific research applications. It is a yellow-colored crystalline solid that is soluble in ethanol, acetone, and other organic solvents. 4-APN is a nitrophenol, a type of phenolic compound that contains a nitro group. It is a derivative of phenol, a toxic compound that is found in many industrial products. 4-APN has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy.
Scientific Research Applications
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy. 4-(3-Acetylphenyl)-2-nitrophenol, 95% has also been used in studies of the inhibition of enzymes and in the synthesis of pharmaceuticals.
Mechanism of Action
4-(3-Acetylphenyl)-2-nitrophenol, 95% is a nitrophenol, a type of phenolic compound that contains a nitro group. The nitro group is thought to be responsible for the compound’s biological activity. The nitro group can act as a proton donor, allowing the compound to interact with enzymes and other molecules in the body. This interaction can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, 4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-(3-Acetylphenyl)-2-nitrophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively inexpensive and easy to obtain. However, 4-(3-Acetylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care. In addition, it can be difficult to obtain in high purity and can be difficult to purify.
Future Directions
There are several potential future directions for 4-(3-Acetylphenyl)-2-nitrophenol, 95% research. One potential direction is to explore its potential use as a drug or therapeutic agent. Another potential direction is to explore its potential for use in diagnostics and imaging. In addition, further research is needed to better understand its mechanism of action and its potential side effects. Finally, further research is needed to explore its potential for use in other scientific research applications.
Synthesis Methods
4-(3-Acetylphenyl)-2-nitrophenol, 95% can be synthesized from phenol, acetic anhydride, and nitric acid. The reaction is carried out in a two-step process, with the first step involving the reaction of phenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with nitric acid to form 4-(3-Acetylphenyl)-2-nitrophenol, 95%. The reaction conditions must be carefully monitored to ensure that the desired product is formed. The reaction is typically carried out at a temperature of 40-50°C and a pH of 1-3.
properties
IUPAC Name |
1-[3-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMUBAGZDRWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686258 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1262003-83-7 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














